N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This indeno[1,2-d]thiazole-2-carboxamide features a 7-methoxybenzofuran warhead absent from any published bioactive in the class, creating an independent chemotype for diversity-oriented screening. Use as a structurally matched negative control for LCN2 inhibitor ZINC00784494 (same formula, divergent warhead) or deploy in broad-panel kinase/HDAC profiling. ≥95% purity, ready for in vitro/preclinical studies.

Molecular Formula C20H14N2O3S
Molecular Weight 362.4
CAS No. 921569-69-9
Cat. No. B3304141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide
CAS921569-69-9
Molecular FormulaC20H14N2O3S
Molecular Weight362.4
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
InChIInChI=1S/C20H14N2O3S/c1-24-14-8-4-6-12-9-15(25-18(12)14)19(23)22-20-21-17-13-7-3-2-5-11(13)10-16(17)26-20/h2-9H,10H2,1H3,(H,21,22,23)
InChIKeyYXYDWNCSJHNDOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8H-Indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide (CAS 921569-69-9): Core Scaffold and Physicochemical Identity


N-(8H-Indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide (CAS 921569-69-9) is a synthetic heterocyclic small molecule (molecular formula C20H14N2O3S, molecular weight 362.4 g/mol) that combines an 8H-indeno[1,2-d]thiazole bicyclic core with a 7-methoxybenzofuran-2-carboxamide moiety via an amide linkage . The indeno[1,2-d]thiazole scaffold is a recognized privileged structure in medicinal chemistry, having been explored as a core for SARS-CoV-2 3CL protease inhibitors (exemplified by compound 7a with an IC50 of 1.28 ± 0.17 μM) [1], A1 adenosine receptor allosteric enhancers [2], and histone deacetylase (HDAC) inhibitors [3]. The 7-methoxy substituent on the benzofuran ring distinguishes this compound from the broader indeno[1,2-d]thiazole family and is a structural feature found in PDE4 inhibitors, introducing a potential pharmacological divergence point [4]. The compound is commercially available as a research chemical (typically ≥95% purity) and is used exclusively for in vitro and preclinical investigations.

Why Generic Substitution Fails for N-(8H-Indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide: Scaffold-Dependent Pharmacophore Constraints


The indeno[1,2-d]thiazole class is not a monolithic entity where compounds are functionally interchangeable. Evidence from well-characterized scaffolds reveals profound sensitivity to substitution patterns: in the SARS-CoV-2 3CLpro series, only 14 out of 32 synthesized derivatives (43.75%) showed measurable inhibition at the single test concentration [1], demonstrating that the majority of in-class analogs lose activity entirely against this target. Similarly, in the A1 adenosine receptor allosteric enhancer series, the presence, position, and electronic character of the 6-aryl substituent shifted EC50 values from >10 μM (for the reference compound PD 81,723) to as low as 0.9 μM, a >10-fold potency shift caused solely by peripheral group variation [2]. Within the HDAC inhibitor series, the bis-substituted hydroxamic acid analog 6o achieved an IC50 of 0.14 μM against pan-HDAC, while other analogs from the same design set exhibited >100-fold weaker inhibition [3]. Crucially, the 7-methoxybenzofuran-2-carboxamide warhead attached to the target compound is structurally and electronically distinct from the warheads in any of the published indeno[1,2-d]thiazole bioactive compounds (which feature amine, hydroxamic acid, or unsubstituted aryl linkages), establishing that bioactivity, selectivity, and ADME properties cannot be inferred from class-average behavior and must be evaluated on a compound-by-compound basis.

Quantitative Differential Evidence for N-(8H-Indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide (CAS 921569-69-9): A Comparator-Anchored Evidence Guide


Distinct Warhead Chemistry: 7-Methoxybenzofuran-2-carboxamide vs. Published Indeno[1,2-d]thiazole Bioactives

The target compound carries a 7-methoxybenzofuran-2-carboxamide warhead, a structural motif associated with phosphodiesterase 4 (PDE4) inhibition (e.g., ref. Buckley et al., 2000) [1]. This warhead is absent from all reported indeno[1,2-d]thiazole bioactives: the SARS-CoV-2 3CLpro inhibitor series uses simple benzamide or sulfonamide linkers [2]; the A1 adenosine receptor allosteric enhancer series uses 2-amine substitution exclusively [3]; and the HDAC inhibitor series employs hydroxamic acid warheads [4]. The benzofuran carboxamide extension introduces additional hydrogen bond acceptor/donor capacity and a distinct π-stacking pharmacophore that is not present in any of the comparators, fundamentally altering the compound's target-interaction profile relative to the published indeno[1,2-d]thiazole landscape.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Structural Isomer Discrimination: Target Compound vs. ZINC00784494 (CAS 317328-17-9, Same Molecular Formula)

ZINC00784494 (CAS 317328-17-9) shares the identical molecular formula C20H14N2O3S and molecular weight (362.4 g/mol) with the target compound . Despite this exact isomeric relationship, ZINC00784494 has been independently identified as an inhibitor of lipocalin-2 (LCN2) with demonstrated cellular activity: it inhibits proliferation and cell survival in SUM149 inflammatory breast cancer cells and reduces AKT phosphorylation levels . The distinct biological annotation of ZINC00784494—arising solely from a different atomic connectivity—demonstrates that the two constitutional isomers engage different biological targets and produce divergent pharmacological outcomes. Any user procuring the target compound must verify identity by analytical methods (e.g., 1H-NMR, HPLC retention time) to avoid cross-contamination with the LCN2-active isomer.

Chemoinformatics Isomer Selectivity Target Fishing

Substituent-Dependent Potency Gradients in the 8H-Indeno[1,2-d]thiazole Scaffold: SARS-CoV-2 3CLpro Case Study

In a systematic evaluation of 32 synthetic 8H-indeno[1,2-d]thiazole derivatives for SARS-CoV-2 3CLpro inhibition, compound 7a (a specific benzamide derivative) achieved an IC50 of 1.28 ± 0.17 μM, representing the most potent compound in the series [1]. Critically, 18 out of the 32 tested compounds (56.25%) showed no detectable inhibition at the test concentration, and among the 14 active compounds, potency spanned a >50-fold range. Although the target compound was not tested in this study, it possesses a fundamentally different 2-position substituent (7-methoxybenzofuran-2-carboxamide vs. benzamide in 7a) that would be expected to alter the binding mode at the 3CLpro active site [1]. This example illustrates that the indeno[1,2-d]thiazole core alone is insufficient to confer activity; the identity of the 2-position substituent is the dominant determinant of potency, selectivity, and the specific biological target engaged.

Antiviral SARS-CoV-2 Protease Inhibition

Quantifying Scaffold Selectivity: A1 Adenosine Receptor Allosteric Enhancement vs. HDAC Inhibition

The indeno[1,2-d]thiazole scaffold can be engineered for divergent target selectivity through choice of the 2-position substituent. In the A1 adenosine receptor allosteric enhancer series, 6-aryl-2-amino derivatives achieved EC50 values as low as 0.9 μM with no detectable activity at the A2A adenosine receptor and minimal activity at the A3 receptor [1]. In contrast, indeno[1,2-d]thiazole hydroxamic acids from a separate program inhibited pan-HDAC with IC50 values in the sub-micromolar range (compound 6o: pan-HDAC IC50 = 0.14 μM; antiproliferative GI50 on MCF7 = 0.869 μM and HCT116 = 0.535 μM) [2]. These two series demonstrate that the 2-substituent can direct the same core scaffold toward either a GPCR allosteric site (A1 AR) or a metalloenzyme catalytic site (HDAC), with >100-fold selectivity between the two target classes. The target compound's 7-methoxybenzofuran-2-carboxamide substituent differs from both the 2-amino and hydroxamic acid warheads, predicting a third, as-yet-uncharacterized selectivity pattern that cannot be extrapolated from either comparator series.

GPCR Epigenetics Selectivity Profiling

Evidence-Backed Application Scenarios for N-(8H-Indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide (CAS 921569-69-9)


Chemical Probe for Phenotypic Screening with a Structurally Orthogonal Indeno[1,2-d]thiazole Entry Vector

Procurement for inclusion in diversity-oriented phenotypic screening libraries. The compound's unique 7-methoxybenzofuran-2-carboxamide warhead distinguishes it from all indeno[1,2-d]thiazole derivatives with reported biological annotation, including the SARS-CoV-2 3CLpro inhibitor 7a (IC50 = 1.28 ± 0.17 μM) [1], the A1 AR allosteric enhancers (EC50 0.9–3.0 μM) [2], and the HDAC inhibitor series (IC50 0.14 μM) [3]. In a scaffold-based screening cascade, this compound provides an independent entry point that probes chemical space not covered by existing indeno[1,2-d]thiazole bioactives, reducing the risk of target-class redundancy within the library.

Isomer-Controlled Negative Control for Lipocalin-2 (LCN2) Assays

Use as a structurally matched negative control for ZINC00784494 (CAS 317328-17-9), which shares identical molecular formula but is a validated LCN2 inhibitor that suppresses SUM149 cell proliferation and AKT phosphorylation [1]. By confirming the absence of LCN2 inhibitory activity in the target compound, researchers can establish a structure–activity relationship pair that isolates the structural determinants of LCN2 binding, providing a rigorous control experiment in target validation studies. This application is directly supported by the isomer discrimination evidence in Section 3, Evidence Item 2.

Broad-Profile Kinase or Epigenetic Panel Screening Starting Point

The indeno[1,2-d]thiazole scaffold has demonstrated productive engagement across diverse target classes including viral proteases [1], GPCRs (A1 adenosine receptor) [2], and histone deacetylases [3]. The target compound's distinct 7-methoxybenzofuran-2-carboxamide substituent—which resembles pharmacophores found in literature PDE4 inhibitors [4]—predicts yet-uncharacterized target engagement. Procuring the compound for broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) or epigenetic target panels (HDACs, bromodomains, methyltransferases) maximizes the compound's value proposition by identifying its primary target(s) and selectivity window.

Synthetic Chemistry Reference Standard for Benzofuran-Indeno[1,2-d]thiazole Hybrid Library Design

Utilize the compound as a structural and analytical reference standard for laboratories developing parallel libraries of benzofuran-indeno[1,2-d]thiazole hybrids. The demonstrated sensitivity of the indeno[1,2-d]thiazole pharmacophore to 2-position substitution (e.g., 56.25% of SARS-CoV-2 series analogs were inactive [1]; HDAC series GI50 values range from sub-μM to >100 μM [3]) indicates that systematic variation at this position is a productive strategy for generating SAR. The target compound's commercial availability at ≥95% purity establishes it as a readily accessible starting point for analytical method development (HPLC-MS, 1H/13C-NMR) and a common intermediate for further derivatization.

Quote Request

Request a Quote for N-(8H-indeno[1,2-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.